(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Description
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its structure features a five-membered pyrrolidinone ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position (S-configuration) . The compound’s stereochemistry and functional groups contribute to its unique physicochemical properties, including moderate solubility in polar solvents and a melting point range of 98–102°C .
The pyrrolidinone core is critical for interactions with biological targets, such as neurotransmitter receptors, while the benzyl and hydroxymethyl groups enhance its chemical versatility. Additionally, its synthetic utility is demonstrated in nucleophilic substitutions and electrophilic additions, enabling derivatization for drug discovery .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |
InChI Key |
KJNWTBGLUKBKME-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and temperature control to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl group. Substitution reactions can result in the formation of various benzyl derivatives .
Scientific Research Applications
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and benzyl groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The benzyl group in the target compound improves lipophilicity and membrane permeability compared to 4-hydroxymethylpyrrolidine .
- The hydroxymethyl group offers a site for further functionalization (e.g., esterification), unlike the hydroxyl group in 1-benzyl-4-hydroxypyrrolidin-2-one .
- Substituent position significantly impacts bioactivity. For example, 5-phenylpyrrolidinone exhibits kinase inhibition due to steric effects from the 5-position phenyl group, whereas the target compound’s 4-hydroxymethyl group favors GABA receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
